molecular formula C20H18N2O B5323481 Benzimidazole-2-ethanol, 1-methyl-alpha-(1-naphthyl)-

Benzimidazole-2-ethanol, 1-methyl-alpha-(1-naphthyl)-

Cat. No.: B5323481
M. Wt: 302.4 g/mol
InChI Key: PULAXVJYWDVXKI-UHFFFAOYSA-N
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Description

Benzimidazole-2-ethanol, 1-methyl-alpha-(1-naphthyl)- is a complex organic compound that belongs to the benzimidazole family Benzimidazoles are heterocyclic aromatic organic compounds that are structurally related to purines, which are found in nucleic acids

Properties

IUPAC Name

2-(1-methylbenzimidazol-2-yl)-1-naphthalen-1-ylethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O/c1-22-18-12-5-4-11-17(18)21-20(22)13-19(23)16-10-6-8-14-7-2-3-9-15(14)16/h2-12,19,23H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PULAXVJYWDVXKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1CC(C3=CC=CC4=CC=CC=C43)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzimidazole-2-ethanol, 1-methyl-alpha-(1-naphthyl)- typically involves the condensation of ortho-phenylenediamine with naphthaldehyde under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid or sulfuric acid. The resulting intermediate is then subjected to further reactions to introduce the ethanol and methyl groups.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product. Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of renewable resources, can be employed to make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

Benzimidazole-2-ethanol, 1-methyl-alpha-(1-naphthyl)- can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding benzimidazole derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced benzimidazole derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the benzimidazole ring are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions typically involve reagents such as alkyl halides and amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of benzimidazole-2-carboxylic acid derivatives, while reduction can yield benzimidazole-2-ethanol derivatives with different substituents.

Scientific Research Applications

Benzimidazole-2-ethanol, 1-methyl-alpha-(1-naphthyl)- has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Benzimidazole derivatives are known for their therapeutic potential, and this compound is no exception. It has been investigated for its potential use in the treatment of various diseases.

    Industry: The compound can be used in the development of new materials with unique properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of benzimidazole-2-ethanol, 1-methyl-alpha-(1-naphthyl)- involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole: The parent compound, which serves as the core structure for benzimidazole-2-ethanol, 1-methyl-alpha-(1-naphthyl)-.

    2-Phenylbenzimidazole: A similar compound with a phenyl group instead of a naphthyl group.

    5,6-Dimethylbenzimidazole: Another derivative with methyl groups at the 5 and 6 positions.

Uniqueness

Benzimidazole-2-ethanol, 1-methyl-alpha-(1-naphthyl)- is unique due to the presence of the naphthyl group, which can impart different chemical and biological properties compared to other benzimidazole derivatives. This structural variation can lead to differences in reactivity, solubility, and biological activity, making it a valuable compound for research and development.

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